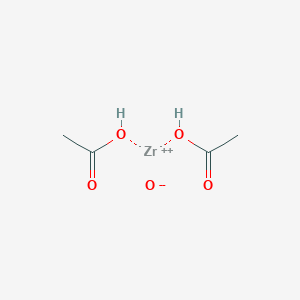

Diacetoxyzirconium(IV)Oxide

Description

Significance of Zirconium(IV) Complexes in Advanced Chemical Systems

Zirconium(IV) complexes are a cornerstone in the development of advanced chemical systems, owing to their versatile coordination chemistry and robust physical properties. The element zirconium, in its +4 oxidation state, forms a wide array of inorganic and coordination compounds that are typically colorless, diamagnetic solids. wikipedia.org These complexes are integral to numerous industrial and academic fields. For instance, zirconium's high resistance to corrosion by acids, alkalis, and saltwater makes its alloys and compounds invaluable in chemical plants and nuclear reactors. wikipedia.orgrsc.org The metal's surface is protected by a hard, impervious oxide layer, contributing to its exceptional chemical resistance. rsc.org

In materials science, zirconium dioxide (ZrO₂), or zirconia, is a prominent ceramic material known for its high melting point of about 2,700°C, exceptional fracture toughness, and chemical stability. britannica.com These properties make it suitable for applications such as thermal barrier coatings and as a diamond substitute. wikipedia.org Furthermore, zirconium compounds are finding increasing use in biomedical applications, including dental implants, prosthetics, and antiperspirant formulations. wikipedia.orgmdpi.com The biocompatibility and low toxicity of zirconia nanostructures have made them a subject of extensive research for drug delivery systems. mdpi.com

In the realm of catalysis, zirconium(IV) complexes have demonstrated significant potential. For example, certain luminescent zirconium(IV) complexes can act as molecular photosensitizers for visible light photoredox catalysis, offering a more earth-abundant alternative to precious metal photosensitizers like ruthenium complexes. nih.govacs.orghud.ac.uk These complexes can facilitate a range of chemical transformations, including dehalogenation reactions and the reduction of electron-poor olefins. nih.govacs.orghud.ac.uk The ability of zirconium to form stable, eight-coordinate complexes with various ligands further expands its catalytic and structural applications. acs.org Zirconium oxide nanoparticles have also been shown to exhibit peroxidase-like activity, highlighting their potential in biotechnology and environmental chemistry. researchgate.net

Historical Context of Diacetoxyzirconium(IV)Oxide within Zirconium Coordination Chemistry

The journey of zirconium chemistry began in 1789 when German chemist Martin Heinrich Klaproth discovered the element while analyzing a zircon gemstone. rsc.orgferralloy.com He identified a new "earth," which he named zirconia (zirconium oxide, ZrO₂), but was unable to isolate the pure metal. rsc.orgferralloy.com Attempts to isolate zirconium by Humphry Davy in 1808 through electrolysis also proved unsuccessful. rsc.orgferralloy.com It was not until 1824 that the Swedish chemist Jöns Jacob Berzelius first isolated an impure form of the metal by heating potassium hexafluorozirconate with potassium. rsc.orgferralloy.com

The production of highly pure zirconium metal was achieved much later, in 1925, by Dutch chemists Anton Eduard van Arkel and Jan Hendrik de Boer through the thermal decomposition of zirconium tetraiodide. rsc.orgbritannica.com This development paved the way for a deeper exploration of zirconium's properties and its coordination chemistry.

The coordination chemistry of zirconium is characterized by the dominance of the +4 oxidation state and its ability to form complexes with high coordination numbers, frequently 7 or 8. britannica.com This is a key difference from its lighter congener, titanium. britannica.com The study of zirconium's interaction with various ligands has led to the synthesis of a vast range of coordination compounds. The high affinity of Zr⁴⁺ ions for hydroxamic acid groups, for instance, was noted as early as 1964. acs.org

Within this broader historical and chemical context, Diacetoxyzirconium(IV) Oxide emerged as a compound of interest. It is part of a class of zirconium compounds where acetate (B1210297) ligands are coordinated to a zirconium-oxo core. Such compounds are often synthesized from aqueous solutions and serve as versatile precursors and catalysts in various chemical processes. researchgate.netchemimpex.com

Current Research Trajectories and Scholarly Interest in this compound Applications

Diacetoxyzirconium(IV) Oxide is the subject of ongoing scholarly interest due to its utility in several cutting-edge research areas. It is recognized as a versatile compound, often used as a catalyst in organic synthesis and as a precursor for advanced materials. chemimpex.com

A significant area of research involves its use in the synthesis of zirconium-based nanomaterials. Diacetoxyzirconium(IV) Oxide serves as a precursor for preparing zirconium oxide (zirconia) nanoparticles and ceramics, which are valued for their high thermal stability and mechanical strength. chemimpex.comuobaghdad.edu.iq These zirconia nanostructures have diverse applications, including in catalysis, energy storage, and biomedicine. mdpi.comresearchgate.net For instance, zirconia nanoparticles are being investigated for their potential in drug delivery systems due to their biocompatibility. mdpi.com They are also explored as antimicrobial and anticancer agents. uobaghdad.edu.iq

In the field of advanced lithography, Diacetoxyzirconium(IV) Oxide has been used to synthesize zirconium oxo clusters for extreme ultraviolet (EUV) photoresists. researchgate.net These materials are crucial for the next generation of semiconductor manufacturing. researchgate.net The resulting oxo clusters, with mixed methacrylate (B99206) and acetate ligands, demonstrate improved solubility in various organic solvents, a key property for photoresist performance. researchgate.net

Furthermore, Diacetoxyzirconium(IV) Oxide is employed as a catalyst in organic reactions, particularly those involving acylation and esterification, where it can enhance reaction rates and yields. chemimpex.com Its application in analytical chemistry as a reagent for detecting metal ions is also an area of research. chemimpex.com

Below is a table summarizing the key properties of Diacetoxyzirconium(IV) Oxide:

| Property | Value |

| Synonym | Bis(acetato-O)oxozirconium(IV) |

| CAS Number | 5153-24-2 |

| Molecular Formula | C₄H₆O₅Zr |

| Molecular Weight | 225.31 g/mol |

| Appearance | Colorless to slightly yellow liquid (typically as a ca. 20% solution in water) |

Data sourced from multiple chemical suppliers and databases. chemimpex.comtcichemicals.comstarshinechemical.com

Properties

Molecular Formula |

C4H8O5Zr |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

acetic acid;oxygen(2-);zirconium(2+) |

InChI |

InChI=1S/2C2H4O2.O.Zr/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;-2;+2 |

InChI Key |

UJFJYIWTKPBSDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.[O-2].[Zr+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diacetoxyzirconium Iv Oxide

Advanced Synthetic Routes to Diacetoxyzirconium(IV)Oxide and Analogues

The preparation of diacetoxyzirconium(IV) oxide and its analogues can be achieved through various synthetic pathways, ranging from traditional methods to more modern, environmentally conscious approaches. The choice of method influences the purity, structure, and properties of the final product.

Conventional Preparative Techniques for Zirconium(IV) Acetate (B1210297) Species

Historically, zirconium(IV) acetate species have been prepared through several conventional routes, often utilizing readily available zirconium precursors. A common industrial method involves the reaction of zirconium(IV) oxide with acetic acid, a process that requires careful management of temperature and pressure to yield high-purity products. ontosight.ai Another established technique is the reaction of zirconyl chloride (ZrOCl₂) with acetic acid. wikipedia.org For instance, crystalline zirconium tetraacetate can be manufactured by reacting zirconium oxychloride (ZrOCl₂·nH₂O) with acetic anhydride (B1165640) at temperatures between 50-65°C. google.com This process involves the hydrolysis of some acetic anhydride to acetic acid, followed by distillation to remove free acetic acid and HCl, causing the zirconium tetraacetate to crystallize. google.com

The dissolution of freshly precipitated zirconia hydrate (B1144303) (ZrO₂·xH₂O) in acetic acid is another method, though it can be hampered by incomplete dissolution. google.com Using zirconyl hydroxide (B78521) (ZrO(OH)₂·xH₂O) instead can lead to nearly quantitative dissolution in acetic acid. google.com A method to produce a zirconium acetate solution with low free acetic acid involves reacting activated zirconium carbonate with acetic acid at a controlled temperature (20°C to 80°C) until the solution becomes clear. patsnap.com The resulting high-concentration solution can then be diluted or dried to yield zirconium acetate powder. patsnap.com

Table 1: Conventional Synthesis Methods for Zirconium(IV) Acetate Species

| Precursor 1 | Precursor 2 | Temperature | Key Process Details | Resulting Species |

|---|---|---|---|---|

| Zirconium Oxychloride (ZrOCl₂·nH₂O) | Acetic Anhydride | 50-65°C | Distillation of acetic acid and HCl to induce crystallization. google.com | Crystalline Zirconium Tetraacetate |

| Zirconyl Hydroxide (ZrO(OH)₂·xH₂O) | Acetic Acid | Not specified | Quantitative dissolution of the hydroxide in acid. google.com | Zirconyl Acetate Solution |

| Zirconium Carbonate | Acetic Acid | 20-80°C | Reaction until the solution is clear, yielding a high-concentration solution. patsnap.com | Zirconium Acetate Solution |

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical processes, green chemistry principles have been applied to the synthesis of zirconium compounds. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Mechanochemistry, which uses mechanical energy (e.g., from ball milling) to induce chemical reactions, offers a solvent-free or solvent-limited route to zirconium-based materials. This technique is particularly effective for producing metal-organic frameworks (MOFs). For example, zirconium-based MOFs like UiO-66 can be synthesized rapidly via mechanochemical methods such as water-assisted grinding. rsc.org In one instance, a UiO-66 analogue was synthesized in just 100 seconds. rsc.org Another study demonstrated the first mechanochemical and solvent-free routes for making UiO-66 and UiO-66-NH₂, which are accessible on a gram scale without the need for strong acids or high temperatures. rsc.org These mechanochemical methods can produce materials with high porosity and catalytic activity, comparable to those made through traditional solvothermal routes. rsc.org While these examples focus on MOFs, the underlying principle of using mechanical force to assemble materials from zirconium precursors showcases a significant green chemistry strategy.

Water is an ideal green solvent, and its use in the synthesis of zirconium acetate is well-established. However, the chemistry of zirconium(IV) in water is complex due to its tendency to hydrolyze and form various oligo- and polymeric species. Controlling this speciation is critical for obtaining desired products.

Research has shown that the structure of the zirconium species in an aqueous solution is highly dependent on factors like the ratio of acetate to zirconium and the pH. hzdr.de Studies using EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy have revealed that increasing the concentration of acetic acid in an aqueous solution containing 0.1 M Zr(IV) causes a structural change from a tetranuclear hydrolysis species, [Zr₄(OH)₈(OH₂)₁₆]⁸⁺, to a more stable hexanuclear acetate cluster, Zr₆(O)₄(OH)₄(CH₃COO)₁₂. figshare.comhzdr.deresearchgate.net This hexanuclear cluster is a key precursor in the formation of materials like MOFs and ceramics. hzdr.de

The synthesis of this cluster can be precisely controlled. For example, single crystals of the hexanuclear species have been obtained by mixing a 1.0 M ZrOCl₂ solution with a 1.0 M CH₃COOH solution, adjusting the pH from 0.30 to 1.77 with ammonium (B1175870) acetate, and then slowly evaporating the solution at room temperature. hzdr.de A patent describes a method to prepare an aqueous solution of polyhydroxy zirconium acetate by heating zirconium acetate in water at 45°C to 75°C and controlling the pH between 2.0 and 4.5 while evaporating acetic acid and water. google.com This process allows for the control of the molar ratio of ZrO₂ to acetate, which in turn influences the properties of the resulting solution for applications like ceramic preparation. google.com

Table 2: Control of Zirconium Speciation in Aqueous Solution

| Zr(IV) Source | Acetate Source | Molar Ratio (Acetate/Zr) | pH | Resulting Dominant Species |

|---|---|---|---|---|

| ZrOCl₂ | CH₃COOH | Stepwise increase | 1.5 | [Zr₄(OH)₈(OH₂)₁₆]⁸⁺ → Zr₆(O)₄(OH)₄(CH₃COO)₁₂ hzdr.deresearchgate.net |

| ZrOCl₂ | CH₃COOH / Ammonium Acetate | 1:1 (initial) | 1.77 | Crystalline Zr₆(O)₄(OH)₄(CH₃COO)₁₂·8.5H₂O figshare.comhzdr.de |

This compound as a Precursor for Advanced Inorganic Materials

Solutions of zirconium acetate, often containing the diacetoxyzirconium(IV) oxide species or its hexanuclear cluster equivalent, are valuable precursors for creating advanced inorganic materials. chemimpex.com The organic acetate ligands can be removed through thermal treatment, yielding highly pure zirconium oxide in a controlled manner.

Formation of Zirconium Oxide Ceramics and Coatings via this compound Routes

Diacetoxyzirconium(IV) oxide serves as an effective precursor for the preparation of zirconium oxide (ZrO₂, zirconia) ceramics and coatings. chemimpex.com Zirconia ceramics are known for their high hardness, wear resistance, and toughness. google.com Aqueous solutions of zirconium acetate can be used to prepare zirconia ceramic materials, often mixed with a phase stabilizer like yttrium oxide. google.com The use of such a precursor solution is reported to improve the density and bonding force of the final ceramic product. google.com

The process typically involves applying the precursor solution to a substrate or shaping it into a desired form, followed by drying and calcination at high temperatures. During calcination, the acetate groups decompose, and the zirconium hydroxo/oxo core is converted into crystalline zirconium oxide. This method is advantageous for producing nano-sized zirconia powders, which can then be sintered to form dense ceramic bodies. scispace.com For example, a preparation method for zirconia ceramic products involves mixing zirconium oxide powder (derived from precursors like zirconium acetate) with a stabilizer and a binder, followed by injection molding and high-temperature sintering at 1560°C-1580°C. google.com The use of such precursors is crucial in wet-chemical methods like coprecipitation and sol-gel synthesis to produce zirconia nanopowders with high purity and homogeneous distribution. scispace.commdpi.com These nanopowders are essential for applications in dental ceramics and other high-performance areas. scispace.com

Synthesis of Zirconium Oxo Clusters from Diacetoxyzirconium(IV) Oxide Aqueous Solutions

The hydrolysis and condensation of zirconium salts in aqueous solutions are fundamental to the formation of zirconium oxo clusters. Diacetoxyzirconium(IV) oxide, often in the form of zirconium(IV) acetate or its hydroxide variant, is a key starting material in these syntheses. In aqueous solutions containing acetic acid, a stepwise structural rearrangement occurs, transforming initial tetranuclear zirconium hydrolysis species, such as [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, into more complex hexanuclear acetate clusters. google.comconicet.gov.ar

A prominent example is the formation of the hexanuclear cluster Zr₆(O)₄(OH)₄(CH₃COO)₁₂. This uncharged cluster is formed from a 0.1 M Zr(IV) aqueous solution with the addition of acetic acid and can be preserved in crystalline form, Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂·8.5H₂O, upon slow evaporation. google.comconicet.gov.ar The core of this cluster consists of a Zr₆ octahedron with face-capping oxide and hydroxide ligands.

The resulting zirconium oxo clusters are not merely laboratory curiosities; they have practical applications. For instance, a zirconium oxo cluster synthesized from a Diacetoxyzirconium(IV) oxide aqueous solution has been investigated for use as an inorganic extreme-ultraviolet (EUV) photoresist. researchgate.netresearchgate.net

Ligand Exchange Reactions and Oxo Cluster Functionalization

The functionality of zirconium oxo clusters can be tailored through ligand exchange reactions, where the acetate ligands are replaced by other organic moieties. This process allows for the introduction of specific chemical properties to the cluster, making it suitable for a range of applications.

A notable example is the synthesis of a zirconium oxo cluster featuring both methacrylate (B99206) and acetate ligands from a Diacetoxyzirconium(IV) oxide aqueous solution. researchgate.net This mixed-ligand cluster demonstrates enhanced solubility in various organic solvents compared to its homoleptic counterparts. researchgate.net The kinetics and mechanism of acetate ligand exchange on [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂ clusters with free acetic acid have been studied, revealing that the exchange process is dynamic and can be influenced by the solvent environment.

The functionalization of these clusters is critical for their application in materials such as coordination adaptable networks with vitrimer-like properties. The exchange between the zirconium acetate cluster and carboxylate-functionalized polymers can lead to the formation of crosslinked materials with tunable properties.

Role in Metal-Organic Framework (MOF) Synthesis

Diacetoxyzirconium(IV) oxide and its associated zirconium acetate clusters are pivotal precursors in the synthesis of robust zirconium-based Metal-Organic Frameworks (MOFs). These frameworks, built from zirconium oxo cluster nodes and organic linkers, are renowned for their exceptional thermal and chemical stability.

A prominent example is the synthesis of UiO-66, a MOF composed of [Zr₆O₄(OH)₄] clusters and 1,4-benzenedicarboxylate (BDC) linkers. Zirconium acetate is often employed as the zirconium source, and acetic acid can act as a modulator during the synthesis, which helps to control the crystallinity and particle size of the resulting MOF. google.com The use of a dodecanuclear zirconium acetate cluster, [Zr₁₂O₈(OH)₈(CH₃COO)₂₄], has been shown to be effective in the mechanochemical synthesis of UiO-66 and other Zr-MOFs, offering a greener and more rapid route compared to traditional solvothermal methods. researchgate.netresearchgate.net This approach minimizes the use of hazardous solvents like dimethylformamide (DMF) and circumvents the need for additional modulators, with acetic acid being the only byproduct. researchgate.net

The versatility of zirconium acetate as a precursor extends to the synthesis of a variety of other Zr-MOFs, including MOF-801 and MOF-804, through similar mechanochemical processes. researchgate.net Furthermore, green synthesis conditions utilizing a mixture of water and acetic acid have been successfully employed to produce the novel Zr-MOF, Zr-CAU-28, from 2,5-furandicarboxylic acid. chemrxiv.org

| MOF Name | Zirconium Precursor | Synthesis Method | Key Findings |

| UiO-66 | Zirconium(IV) chloride, Zirconium acetate cluster | Solvothermal, Mechanochemical | Acetic acid acts as a modulator; mechanochemical route is a green alternative. google.comresearchgate.netresearchgate.net |

| UiO-66-NH₂ | Dodecanuclear zirconium acetate cluster | Mechanochemical | High-quality MOF obtained rapidly with minimal waste. researchgate.netresearchgate.net |

| MOF-801 | Dodecanuclear zirconium acetate cluster | Mechanochemical | Green and rapid synthesis demonstrated. researchgate.net |

| MOF-804 | Dodecanuclear zirconium acetate cluster | Mechanochemical | Scalable synthesis achieved via twin-screw extrusion. researchgate.net |

| Zr-CAU-28 | Zirconium source with acetic acid/water | Microwave-assisted | First Zr-MOF based on 2,5-furandicarboxylic acid. chemrxiv.org |

Precursor Chemistry in Atomic Layer Deposition (ALD) for Zirconium-Based Films

While Diacetoxyzirconium(IV) oxide and zirconium acetate are versatile precursors in solution-based synthesis, their application in Atomic Layer Deposition (ALD) for zirconium-based films is not well-documented in publicly available research. ALD typically requires precursors with high volatility and thermal stability to enable self-limiting surface reactions. The search results indicate that other zirconium compounds, such as tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr), are more commonly employed as precursors for the ALD of zirconium oxide (ZrO₂) thin films. osti.govresearchgate.netrsc.org These metal-organic precursors offer the necessary properties for controlled, layer-by-layer deposition of high-quality films. There is currently no substantial evidence to suggest that Diacetoxyzirconium(IV) oxide or zirconium acetate are suitable or commonly used precursors for ALD processes.

Synthesis of Other Organozirconium and Inorganic Zirconium Derivatives

Diacetoxyzirconium(IV) oxide and its related acetate compounds can serve as starting materials for the synthesis of other zirconium-containing materials beyond oxo clusters and MOFs.

One notable example is the synthesis of nanocrystallized zirconium carbide (ZrC). An aqueous solution-based process has been developed using zirconium acetate and sucrose (B13894) as the zirconium and carbon sources, respectively. researchgate.netrsc.org In this method, polyvinyl pyrrolidone (PVP) is utilized to create a hybrid precursor that, upon pyrolysis, yields ZrC. This approach offers an environmentally friendly route to fine-scale mixing of the reactants. researchgate.net

Furthermore, zirconium acetate can be a precursor for other inorganic zirconium materials. For instance, it can be used in the preparation of CaO/ZrO₂ catalysts by impregnating a UiO-66(Zr) support with calcium acetate, followed by calcination.

While the primary use of Diacetoxyzirconium(IV) oxide in organozirconium chemistry is related to the formation of oxo clusters with carboxylate ligands, its role as a direct precursor for a wider range of organozirconium compounds with carbon-zirconium bonds is not extensively reported. The synthesis of such compounds often starts from different zirconium precursors like zirconium(IV) chloride.

Catalytic Applications and Reaction Mechanisms Involving Diacetoxyzirconium Iv Oxide

Diacetoxyzirconium(IV) Oxide as a Lewis Acid Catalyst in Organic Synthesis

The catalytic prowess of zirconium(IV) compounds in organic synthesis is largely attributed to their behavior as Lewis acids. The electron-deficient zirconium center can effectively coordinate to and activate electron-rich functional groups, such as carbonyls, which is a crucial step in numerous synthetic transformations. acs.orgnih.gov Compounds like Diacetoxyzirconium(IV) Oxide, which often exists as a hexanuclear oxo cluster with the formula Zr₆O₄(OH)₄(CH₃CO₂)₁₂, serve as precursors or active catalysts in reactions ranging from esterifications to complex multi-component assemblies. researchgate.netwikipedia.org

Catalysis in Acylation and Esterification Reactions

Zirconia (ZrO₂) and molecular zirconium clusters have proven to be robust catalysts for acylation and esterification reactions, prized for their moisture tolerance and reusability. acs.orgresearchgate.net These reactions typically proceed via the Lewis-acidic activation of a carboxylic acid or anhydride (B1165640) by the zirconium center. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

Research has shown that zirconia-based solid acids are effective in the acetylation of glycerol (B35011) with acetic acid to produce valuable bio-additives like monoacetin, diacetin, and triacetin. researchgate.net The general mechanism involves the protonation or coordination of the carbonyl oxygen of the carboxylic acid to the acid catalyst, which activates it for attack by the alcohol. nih.govnih.gov

A study on the esterification of oleic acid highlighted that zirconium oxo clusters are the true active catalytic species, even in reactions previously considered to be homogeneously catalyzed by zirconium alkoxides. rsc.org These clusters present a high surface-to-volume ratio, rendering them more active than corresponding nanocrystals or metal-organic frameworks (MOFs), especially for sterically demanding substrates. rsc.org

Table 1: Zirconium-Catalyzed Esterification of Oleic Acid with Various Alcohols Catalyst: Zr12-oleate oxo cluster. Conditions: 120 °C, with molecular sieves.

| Alcohol | Reaction Time (h) | Conversion (%) |

| Ethanol | 3 | ~95 |

| 1-Hexanol | 6 | ~98 |

| 2-Ethyl-1-hexanol | 6 | ~95 |

| Benzyl alcohol | 6 | ~90 |

| Neopentyl alcohol | 6 | ~60 |

This table is generated based on data reported in catalysis studies. rsc.org

Facilitation of Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, benefit significantly from catalysis. Zirconium-based catalysts are particularly effective due to their ability to activate carbonyl compounds and other functional groups, steering the reaction pathway towards the desired product. nih.govmdpi.com

A prominent example is the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones. Nano-ZrO₂ has been employed as an efficient and reusable catalyst for this reaction, involving the condensation of an aldehyde, a β-ketoester, and urea. mdpi.com The Lewis acidic sites of the zirconia catalyst are believed to activate the aldehyde carbonyl group, facilitating the initial condensation with urea, which is a key step in the reaction cascade. mdpi.com Similarly, other heterogeneous zirconium catalysts, such as Zr(IV) porphyrin graphene oxide and nano-sulphated zirconia, have been successfully applied to catalyze MCRs for the synthesis of various heterocyclic compounds. mdpi.combeilstein-journals.org

The general role of the zirconium catalyst in these MCRs is to act as a coordination template, bringing the reactants together and lowering the activation energies of the key bond-forming steps. nih.gov

Role in C-H Functionalization Methodologies

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the pre-functionalization of starting materials. While this field has been dominated by late transition metals like palladium and rhodium, the use of zirconium catalysts is an area of growing interest. nih.govacs.orgresearchgate.net

Recent reviews have highlighted the application of zirconium-mediated catalysis in C-H functionalization, underscoring its potential for creating complex molecules in a more atom-economical fashion. nih.govresearchgate.net The mechanism often involves the coordination of a directing group on the substrate to the zirconium center, which then facilitates the cleavage of a nearby C-H bond. While specific examples focusing on Diacetoxyzirconium(IV) Oxide are not prevalent, the broader class of zirconium compounds is recognized for this capability. For instance, in an experiment involving the alkynylation of quinoline (B57606) N-oxides, a reaction performed in a zirconium jar with zirconium balls showed a modest product yield, suggesting a potential, albeit less efficient, catalytic pathway for C-H activation by zirconium itself. acs.org

Hydroaminoalkylation Processes Catalyzed by Zirconium Species

Zirconium-catalyzed hydroaminoalkylation is a highly atom-economic method for forming C-C bonds, specifically by adding the α-C-H bond of an amine across a C-C double or triple bond. nih.gov This reaction provides a direct route to selectively substituted amines and N-heterocycles from simple, readily available starting materials. youtube.com

Commercially available zirconium precursors, such as Zr(NMe₂)₄, are effective catalysts for this transformation. acs.org The reaction mechanism is believed to involve the formation of a zirconium-amide intermediate, followed by C-H activation at the α-position of the amine to generate a nucleophilic zircona-aziridine or related species. This intermediate then reacts with an alkene or alkyne via insertion, ultimately leading to the new C-C bond. Subsequent protonolysis releases the aminated product and regenerates the catalyst.

The regioselectivity of the reaction can often be controlled by the steric bulk of the substrates. For instance, the use of bulky vinylsilanes as the alkene component leads exclusively to the formation of the linear product. youtube.com Zirconium catalysts have demonstrated broad substrate compatibility, including for challenging α-heteroarylated amines and functionalized alkenes. youtube.com

Hydrogenolysis Reactions with Zirconia-Based Catalysts

In the field of hydrogenolysis, zirconia (ZrO₂) often serves as a highly effective catalyst support, significantly influencing the activity and selectivity of the active metal. A key application is in the chemical recycling of plastics, such as the hydrogenolysis of polyethylene (B3416737). beilstein-journals.org

In one study, a ruthenium catalyst supported on tungstated zirconia (Ru-WZr) was shown to be highly active for the hydrogenolysis of low-density polyethylene (LDPE) under mild conditions. beilstein-journals.orgresearchgate.net The tungstated zirconia support plays a crucial role by storing hydrogen as surface hydroxyls via spillover. This stored hydrogen facilitates the hydrogenation and desorption of long-chain alkyl intermediates from the ruthenium surface, preventing their further cleavage into undesirable light hydrocarbons like methane (B114726) and leading to a valuable product distribution in the diesel and lubricant range. beilstein-journals.orgresearchgate.net

Zirconia-based supports are also used in the hydrogenolysis of biomass-derived molecules. For example, ruthenium-copper catalysts supported on modified zirconia have been investigated for the hydrogenolysis of glycerol to 1,2-propanediol. acs.org The choice of zirconia support and any modifying dopants can tune the catalyst's performance by altering its acidic and redox properties.

Zirconium-Based Catalysis in Polymerization Reactions

Zirconium catalysts have made a substantial impact on industrial polymerization processes, particularly for the production of polyolefins and biodegradable polyesters. researchgate.net Their catalytic activity is characterized by high efficiency and the ability to control polymer properties such as molecular weight and stereochemistry.

In ethylene (B1197577) polymerization, zirconium-based catalysts, often phenoxy-imine or bis(chelate)zirconium complexes, can exhibit single-site catalytic behavior. researchgate.net This allows for the production of polyethylene with a narrow molecular weight distribution, including ultra-high molecular weight polyethylene (UHMWPE), which has exceptional material properties. researchgate.net

Zirconium catalysts are also at the forefront of producing biodegradable polymers like poly(lactic acid) (PLA) through the ring-opening polymerization (ROP) of lactide. A recently developed zirconium-based system has shown high activity and control, presenting a viable alternative to traditional tin-based catalysts. researchgate.net In another example, a specific Zr(IV) catalyst was used for the ring-opening copolymerization of anhydrides with cyclic ethers (epoxides, oxetane, and tetrahydrofuran), uniquely producing polymers with an ABB or ABC repeat unit sequence. researchgate.net This process allows for precise control over the polymer backbone, moderating properties like the glass-transition temperature and degradation rates. researchgate.net

Homogeneous Polymerization Catalysis with Zirconium Complexes

Zirconium complexes are a cornerstone in the field of homogeneous polymerization catalysis, particularly for olefins. researchgate.net The catalytic behavior of these complexes can be finely tuned by modifying the ligand structure, which influences steric and electronic properties around the zirconium metal center. researchgate.net While metallocene complexes like dichlorobis(cyclopentadienyl)zirconium(IV) (Cp2ZrCl2) are classic examples of Ziegler-Natta catalysts, non-metallocene complexes, including zirconium carboxylates, are also of significant interest. researchgate.netrsc.org Diacetoxyzirconium(IV) oxide, as a zirconium carboxylate, falls into this latter category.

Research has also explored the electrochemical synthesis of various zirconium carboxylates for use in ethylene oligomerization, demonstrating the ongoing effort to develop new catalytic systems based on this class of compounds. researchgate.net These studies highlight that zirconium complexes, including those with carboxylate ligands, are versatile catalysts whose activity and selectivity can be adjusted through ligand design for various polymerization applications. researchgate.net

Heterogeneous Polymerization Catalysis Utilizing Zirconia-Based Systems

Diacetoxyzirconium(IV) oxide can serve as a precursor to zirconia (zirconium dioxide, ZrO₂), a highly stable and robust material used extensively in heterogeneous catalysis, either as a catalyst itself or as a support for active metal species. rsc.orgresearchgate.net The conversion of diacetoxyzirconium(IV) oxide to zirconia typically involves a calcination process, where the organic acetate (B1210297) groups are thermally removed.

Zirconia-supported catalysts are prominent in olefin polymerization. For instance, zirconocene (B1252598) complexes have been immobilized on supports like alumina (B75360) (Al₂O₃) and magnesium chloride (MgCl₂) to create heterogeneous catalysts for propene polymerization. kpi.ua These supported systems often aim to combine the high activity and selectivity of homogeneous single-site catalysts with the practical advantages of heterogeneous catalysts, such as ease of separation from the polymer product.

The interaction between the zirconium precursor, the activator (like an alkylaluminum compound), and the oxide support is critical for forming the catalytically active sites. nih.gov Studies on zirconocene supported on alumina have shown that these interactions lead to the formation of specific active species at the surface. nih.gov Furthermore, ultrasmall amorphous zirconia nanoparticles have demonstrated catalytic activity for polyolefin hydrogenolysis, a process involving the cleavage of C-C bonds, which underscores the intrinsic catalytic capabilities of zirconia materials in polymer transformations. nsf.gov The use of sulfated zirconia creates a solid superacid catalyst capable of catalyzing reactions like hydrocarbon isomerization, highlighting the tunability of zirconia-based systems for various industrial processes. mdpi.com

Ethylene and Propene Polymerization Mechanisms with Zirconium Catalysts

The polymerization of ethylene and propene by zirconium-based catalysts, particularly homogeneous metallocene systems, proceeds via a well-established coordination-insertion mechanism. The process is initiated by the activation of the zirconocene precatalyst with a cocatalyst, typically an alkylaluminum compound like methylaluminoxane (B55162) (MAO) or a borate, to generate a cationic, coordinatively unsaturated 14-electron alkylzirconium species, [L₂Zr-R]⁺, which is the active site. researchgate.netresearchgate.net

The key steps in the polymerization mechanism are:

Olefin Coordination: The alkene monomer (ethylene or propene) coordinates to the vacant site on the cationic zirconium center. researchgate.net

Migratory Insertion: The coordinated olefin then inserts into the zirconium-alkyl (Zr-R) bond. This is the primary chain propagation step, extending the polymer chain by one monomer unit and regenerating the vacant coordination site for the next monomer to bind.

Chain Transfer: The polymer chain growth can be terminated through several pathways, which are crucial as they determine the molecular weight of the resulting polymer. Common chain transfer mechanisms include:

β-Hydride Elimination: Transfer of a β-hydrogen from the growing polymer chain to the zirconium center, releasing the polymer with an unsaturated end group (a vinylidene group) and forming a zirconium hydride species. semanticscholar.org

Chain Transfer to Cocatalyst: The growing polymer chain is transferred to the aluminum cocatalyst. This is often the dominant chain termination pathway in many zirconocene systems. semanticscholar.org

Chain Transfer to Monomer: A hydrogen atom is transferred from the growing chain to an incoming monomer molecule.

Role of Zirconium Oxo Clusters in Polymerization Initiation and Chain Transfer

Recent research has revealed that in many zirconium-catalyzed reactions, including those initiated by seemingly simple precursors like ZrCl₄ or zirconium alkoxides, the true catalytically active species are often multinuclear zirconium oxo clusters. nih.govresearchgate.netresearchgate.net These clusters form readily in the presence of trace amounts of water, which is common as zirconium carboxylates like diacetoxyzirconium(IV) oxide are susceptible to hydrolysis. researchgate.netrsc.org

A zirconium oxo cluster is a discrete molecule containing a core of zirconium and oxygen atoms, surrounded by organic ligands. For instance, the [Zr₆(O)₄(OH)₄(OOC-R)₁₂] cluster consists of a central Zr₆O₄(OH)₄ core with twelve carboxylate ligands. nih.gov These structures are essentially molecular analogues of zirconia nanocrystals and possess a very high surface-to-volume ratio. researchgate.netnih.gov

Role in Initiation: The Lewis acidic zirconium sites on the surface of the oxo cluster are believed to be responsible for catalytic activity. In a process analogous to enzyme catalysis, the cluster can bind and activate substrates. For polymerization, a monomer molecule would coordinate to a zirconium site on the cluster. The cluster's structure can facilitate the activation of the monomer for nucleophilic attack or insertion. For example, in direct amidation reactions, a carboxylate group bridging two zirconium atoms in a cluster is highly activated, facilitating the C-N bond formation. nih.gov A similar activation of a coordinated monomer could initiate the polymerization process. The formation of these stable, catalytically active oxo clusters explains the moisture and air stability of some zirconium catalyst systems. rsc.org

Role in Chain Transfer: While the specific role of oxo clusters in chain transfer is less detailed, the fundamental mechanisms would likely be similar to single-site catalysts. The surface of the cluster provides the framework for β-hydride elimination or for interaction with cocatalysts for chain transfer to aluminum. The multimetallic nature of the cluster could potentially offer unique pathways or influence the rates of these termination events compared to mononuclear species. The stability and defined structure of these clusters make them a bridge between homogeneous and heterogeneous catalysis, offering the potential for highly active and recoverable catalysts. researchgate.netchemrxiv.org

Mechanistic Investigations of Diacetoxyzirconium(IV)Oxide Catalysis

Proposed Reaction Pathways and Elucidation of Intermediates

Mechanistic studies of reactions catalyzed by zirconium compounds, including carboxylates, have revealed complex reaction pathways involving various intermediates. While direct studies on diacetoxyzirconium(IV) oxide are specific, insights can be drawn from related zirconium-catalyzed transformations like amidation and etherification, which involve the activation of carboxylates or alcohols, respectively. acs.orgnih.govrsc.org

Proposed Pathways and Intermediates:

Dinuclear Species: In the zirconium-catalyzed direct amidation of carboxylic acids, kinetic and computational studies suggest that a dinuclear zirconium species is the active catalyst. The proposed mechanism involves the nucleophilic attack of an amine on a terminal η²-carboxylate ligand bound to one zirconium center. acs.orgnih.gov This highlights that intermediates may not be simple mononuclear species, and cooperative effects between metal centers can be crucial.

Oxo Cluster Intermediates: As discussed previously, zirconium oxo clusters are increasingly recognized as the key active species. nih.gov In this pathway, the precursor, such as diacetoxyzirconium(IV) oxide, first forms a stable oxo cluster. The reaction then proceeds on the surface of this molecular entity. For instance, a carboxylic acid substrate can bind in a bidentate fashion, bridging two zirconium atoms of the cluster, which activates the carboxyl group for nucleophilic attack. nih.gov This pathway is significant as it provides a robust, stable catalytic species.

Cationic Intermediates: In polymerization and other reactions like etherification, the formation of cationic intermediates is a common feature. rsc.orgacs.org Structural characterization of a living Ziegler-Natta polymerization system identified binuclear cationic zirconium complexes as key intermediates, providing insight into propagation and termination pathways. acs.org In some substitution reactions, the mechanism may have significant Sₙ1 character, involving the formation of a carbocationic intermediate as a more or less tight ion pair with the zirconium-containing anion. rsc.org The nature of the ligands and substrates determines the stability and reactivity of these cationic intermediates.

The elucidation of these intermediates often relies on a combination of techniques, including NMR spectroscopy to probe species in solution, X-ray crystallography to determine solid-state structures, and DFT calculations to model reaction pathways and energy barriers. acs.orgacs.org

Kinetic Modeling and Analysis of Zirconium-Catalyzed Reactions

Kinetic modeling is a powerful tool for elucidating the mechanisms of complex catalytic reactions, including those involving zirconium catalysts. By systematically studying how reaction rates change in response to variations in catalyst, substrate, and cocatalyst concentrations, detailed mechanistic hypotheses can be tested and refined. nih.govpurdue.edu

Methodologies and Findings:

Reaction Progress Kinetic Analysis (RPKA): This method involves monitoring the concentrations of reactants, products, and intermediates over time. It can reveal important mechanistic details such as reaction orders, catalyst deactivation or inhibition, and the formation of off-cycle species. acs.orgnih.gov For example, in zirconium-catalyzed amidation, RPKA showed a positive rate dependence on amine concentration but a negative dependence on carboxylic acid concentration, indicating the formation of reversible off-cycle species. nih.gov

Quenched-Flow Kinetics: This technique is particularly useful for studying fast polymerization reactions. By allowing the reaction to proceed for very short, precise durations before quenching, the initial stages of polymerization can be investigated. nih.gov Studies on propene polymerization using this method revealed that catalyst initiation is relatively slow compared to propagation and that only about 8% of the catalyst is active at any given time, with the rest being in a dormant state. nih.gov

Microkinetic Modeling: This approach involves developing a comprehensive model based on a proposed sequence of elementary reaction steps (e.g., coordination, insertion, termination). The model's predictions for monomer consumption, polymer molecular weight evolution, and end-group distribution are then compared against experimental data to validate or refute the proposed mechanism. purdue.edu

These kinetic analyses provide quantitative data, such as rate constants and activation energies, which are essential for understanding and optimizing catalytic processes. For example, kinetic studies of D,L-lactide polymerization with zirconium acetylacetonate (B107027) determined the activation energy (Eₐ) to be 44.51 kJ mol⁻¹. nih.gov Similarly, studies on reactions catalyzed by sulfated zirconia have determined reaction orders and activation energies for processes like transesterification and hydroisomerization. mdpi.comresearchgate.net

Table 1: Selected Kinetic Parameters for Zirconium-Catalyzed Reactions

| Catalyst System | Reaction | Parameter | Value | Reference |

| (SBI)ZrMe₂/Borate | Propene Polymerization | kₚ (propagation rate constant) | (17.2 ± 1.4) x 10³ L mol⁻¹ s⁻¹ | nih.gov |

| (SBI)ZrCl₂/MAO | Propene Polymerization | kₚ (propagation rate constant) | (6 ± 2) x 10² L mol⁻¹ s⁻¹ | nih.gov |

| Zirconium Acetylacetonate | D,L-Lactide Polymerization | Eₐ (activation energy) | 44.51 ± 5.35 kJ mol⁻¹ | nih.gov |

| Sulfated Zirconium Oxide | n-Heptane Hydroisomerization | Conversion (at 230 °C) | 69.64% | mdpi.com |

| Sulfated Zirconium Oxide | n-Heptane Hydroisomerization | Selectivity (at 230 °C) | 81.40% | mdpi.com |

Note: SBI = rac-Me₂Si(1-Indenyl)₂; MAO = Methylaluminoxane. Data is illustrative of the types of parameters obtained through kinetic studies.

Influence of Ligand Environment and Oxidation State on Catalytic Activity

The catalytic efficacy of zirconium compounds is profoundly influenced by the ligand environment and the metal's oxidation state. In this compound, also known as zirconyl acetate, zirconium exists in the +4 oxidation state. wikipedia.orgwikipedia.org This d0 electron configuration renders the zirconium center a Lewis acid, capable of activating substrates by accepting electron density. nih.gov

The ligands surrounding the zirconium center play a critical role in modulating its catalytic behavior. The acetate ligands in this compound, for instance, can influence the catalyst's solubility and its interaction with substrates. sci-hub.se Studies on zirconium-based metal-organic frameworks (MOFs) have shown that acetate ligands terminating on zirconium-oxo clusters can enhance the hydrophobicity of the catalyst's inner surface. acs.org This modification can inhibit side reactions, such as the decomposition of hydrogen peroxide in photocatalytic processes, by controlling the formation of zirconium hydroperoxo species. acs.org The activation energy for certain reactions has been shown to increase with the number of acetate ligands at the active site, indicating a direct electronic and steric influence on the catalytic cycle. acs.org

The choice of ligands also dictates the structure of the resulting catalytic species. Investigations into zirconium(IV) acetate in aqueous solutions show a structural rearrangement from tetranuclear hydrolysis species to a stable hexanuclear cluster, Zr₆(O)₄(OH)₄(CH₃COO)₁₂, as the concentration of acetic acid increases. acs.orghzdr.de The structure of this hexanuclear cluster is preserved in both solution and solid states, and it serves as a common precursor for catalytically active materials like MOFs. wikipedia.orgacs.org The dynamic exchange of these acetate ligands with other carboxylates is fundamental to creating adaptable coordination networks with tunable properties. nih.gov

Green Catalysis and Sustainable Approaches with Zirconium-Based Systems

Zirconium-based systems, including those derived from this compound, are increasingly recognized for their role in green chemistry and sustainable catalysis. sci-hub.seresearchgate.net A key advantage is the use of zirconium as a less toxic and more environmentally benign metal compared to many traditional heavy metal catalysts. nih.gov The principles of green chemistry emphasize minimizing waste, using less hazardous substances, and designing energy-efficient processes, all of which can be addressed using zirconium-based catalysts. mdpi.comunive.it

This compound and related zirconium acetates serve as excellent "green" precursors for advanced catalytic materials. sci-hub.se Their use in the synthesis of zirconium-based Metal-Organic Frameworks (Zr-MOFs) is particularly noteworthy. acs.org These syntheses can be performed under milder conditions, and the primary byproduct is acetic acid, which is significantly less corrosive and harmful than the byproducts from conventional precursors like zirconium tetrachloride (ZrCl₄). sci-hub.seacs.org Mechanochemical routes using zirconium acetate precursors have been developed that eliminate the need for hazardous solvents like dimethylformamide, further enhancing the process's green credentials. acs.org

The resulting zirconium-based catalysts, often in the form of zirconia (ZrO₂) or Zr-MOFs, exhibit high activity and stability in a range of sustainable applications. nih.govalfachemic.com

Key Applications in Green Catalysis:

Biomass Conversion: Zirconia catalysts are effective in converting plant matter, such as cellulose (B213188) and hemicellulose, into valuable sugars that can be fermented into biofuels.

Upcycling Plastics: Novel zirconia-based catalysts have been developed to break down polyolefin plastics through hydrogenolysis, converting plastic waste into more valuable chemical products.

Synthesis of Bioactive Molecules: Zirconium catalysts are used in the efficient, one-pot synthesis of various heterocyclic compounds that are important in pharmaceuticals, often with the ability to be reused without significant loss of effectiveness. nih.gov

Photocatalysis: Zirconia nanoparticles, which can be synthesized from precursors like zirconium(IV) acetylacetonate, exhibit photocatalytic activity. sigmaaldrich.com Similarly, Zr-MOFs are being explored for photocatalytic hydrogen peroxide production. acs.org

The table below summarizes various zirconium-based catalysts and their applications in promoting sustainable chemical processes.

| Catalyst System | Precursor/Component | Green Chemistry Application | Research Finding |

| UiO-66, MOF-801, etc. | Zirconium dodecanuclear acetate cluster | Synthesis of stable MOFs without hazardous solvents. acs.org | A solvent-free mechanochemical route yields high-quality MOFs in under an hour, with acetic acid as the only byproduct. acs.org |

| Zirconia (ZrO₂) Nanoparticles | Zirconium(IV) acetate hydroxide (B78521), Zirconium(IV) acetylacetonate | Photocatalysis; catalyst support. sigmaaldrich.comscientificlabs.com | Can be synthesized via sol-gel or thermal treatment methods to create catalytically active nanomaterials. sigmaaldrich.comscientificlabs.com |

| Zr-MOFs | Zirconium acetate | Environmentally benign synthesis of porous materials. sci-hub.se | The use of zirconium acetate as a precursor avoids corrosive byproducts like HCl, which are generated from ZrCl₄. sci-hub.se |

| Zr(IV) Porphyrin Graphene Oxide | Zr(IV) coordinated porphyrin | Efficient synthesis of dihydropyrimidines (Biginelli reaction). nih.gov | A cross-linked catalyst that works in short reaction times with good to excellent yields. nih.gov |

These examples highlight the versatility of zirconium-based systems in advancing the goals of green chemistry. By starting with environmentally considerate precursors like this compound, chemists can develop robust, efficient, and sustainable catalytic processes that reduce waste and environmental impact. sci-hub.seepa.gov

Advanced Material Science Applications of Diacetoxyzirconium Iv Oxide Derived Materials

Diacetoxyzirconium(IV)Oxide in Nanomaterial Synthesis

Diacetoxyzirconium(IV) oxide is a key ingredient in the bottom-up synthesis of various nanomaterials. Its utility extends to the production of zirconia nanoparticles with controlled characteristics and the surface modification of other nanoparticles to create functional nanocomposites.

The synthesis of zirconia (ZrO₂) nanoparticles can be achieved through various chemical methods, including sol-gel, co-precipitation, and hydrothermal techniques, with the choice of precursor playing a pivotal role in determining the final properties of the nanoparticles. nih.govresearchgate.net Zirconium acetate (B1210297), a compound closely related to and derivable from Diacetoxyzirconium(IV) oxide, is frequently used in these processes. mdpi.come3s-conferences.orgnih.gov

For example, supercritical hydrothermal synthesis using different zirconium precursors has been shown to yield nanoparticles with varying crystal phases and sizes. e3s-conferences.org In one study, under alkaline-free conditions, zirconium acetate produced a mixture of monoclinic and tetragonal phase zirconia with a crystallite size of 10.4 nm. e3s-conferences.org The sol-gel method, which involves the hydrolysis and condensation of precursors, is another common route. A study on the ZrO₂-SiO₂ system using zirconium (IV) acetate as the zirconia precursor demonstrated that the tetragonal zirconia phase (t-ZrO₂) was the first to crystallize at 500°C. nih.gov This t-ZrO₂ phase is often desired for its superior mechanical properties. nih.gov

The incorporation of these zirconia nanoparticles into polymer matrices results in nanocomposites with enhanced properties. For instance, adding zirconia nanofillers to acrylic resins has been shown to improve flexural strength, fracture toughness, and hardness. dntb.gov.ua

Table 2: Influence of Zirconium Precursor on Nanoparticle Synthesis via Supercritical Hydrothermal Method (Alkaline-Free)

| Precursor | Resulting Crystal Phase(s) | Crystallite Size (nm) |

|---|---|---|

| Zirconium Nitrate (ZrO(NO₃)₂) | Monoclinic | 5.07 |

| Zirconium Acetate (Zr(CH₃COO)₄) | Monoclinic & Tetragonal | 10.4 |

| Zirconium Oxychloride (ZrOCl₂) | Monoclinic & Tetragonal | 10.1 |

Data sourced from e3s-conferences.org.

Zirconium oxo clusters are atomically precise inorganic molecules that can be synthesized from precursors like Diacetoxyzirconium(IV) oxide. These clusters can be used to functionalize the surfaces of other nanoparticles, such as silica (B1680970) (SiO₂), to create novel composite materials with enhanced capabilities.

A specific zirconium oxo cluster containing both methacrylate (B99206) and acetate ligands has been synthesized from an aqueous solution of Diacetoxyzirconium(IV) oxide. This process involves reacting the precursor with methacrylic acid. The resulting cluster can then be polymerized onto the surface of silica nanoparticles via UV irradiation. This functionalization imparts new properties to the silica nanoparticles. For example, such composite materials have shown superior catalytic performance in the hydrolysis of chemical warfare agent simulants and a greater adsorption capacity for toxic industrial chemicals compared to the individual components. cambridge.org

Photoresist Materials for Advanced Lithography

In the semiconductor industry, the quest for smaller and more powerful microchips drives the development of advanced lithography techniques, such as Extreme Ultraviolet (EUV) lithography. The performance of these techniques is heavily reliant on the photoresist materials used to define patterns on silicon wafers. Metal oxide nanoparticles, including those of zirconia, have emerged as promising candidates for next-generation photoresists due to their high etch resistance and small particle size. researchgate.net

A significant advancement in this area involves the use of zirconium oxo clusters synthesized from Diacetoxyzirconium(IV) oxide. Research has shown that a zirconium oxo cluster with both methacrylate and acetate ligands can be synthesized from an aqueous solution of Diacetoxyzirconium(IV) oxide. This particular cluster demonstrates much greater solubility in a variety of organic solvents compared to other zirconium-based clusters, a crucial property for photoresist formulation. When used as a negative-tone photoresist, this material exhibits high sensitivity and is capable of resolving patterns with a width of just 15 nm, meeting the stringent requirements of current semiconductor technology nodes. This performance was achieved without the need for additional photoacid generators, simplifying the resist formulation.

Zirconium Oxo Cluster Photoresists for Extreme Ultraviolet (EUV) Lithography

The progression of semiconductor manufacturing toward sub-10 nm technology nodes is heavily reliant on extreme ultraviolet (EUV) lithography. rsc.org A critical component in this process is the photoresist, a light-sensitive material used to pattern semiconductor wafers. Traditional polymer-based photoresists face limitations in this high-energy realm, leading to significant interest in inorganic alternatives. rsc.org Metal oxo clusters, particularly those based on zirconium, have emerged as leading candidates for next-generation EUV photoresists due to their small particle size, high EUV absorption, and excellent etch resistance. rsc.orgrawdatalibrary.net

Diacetoxyzirconium(IV) oxide is a key starting material for synthesizing these advanced photoresists. Researchers have successfully synthesized zirconium oxo clusters with both methacrylate and acetate ligands directly from an aqueous solution of diacetoxyzirconium(IV) oxide. rawdatalibrary.netresearchgate.net These clusters, which feature a zirconium core, demonstrate enhanced solubility in a range of organic solvents compared to other similar structures, a crucial property for their application as photoresist materials. rawdatalibrary.netresearchgate.net

In performance tests, these zirconium oxo cluster films function as negative-tone photoresists. Remarkably, even without the addition of photoacid generators (PAGs), they have demonstrated the ability to resolve patterns as small as 15 nm at a dose of 22 mJ/cm², meeting current technological demands. rawdatalibrary.net This high sensitivity and resolution underscore the potential of diacetoxyzirconium(IV) oxide-derived materials to overcome the challenges of next-generation lithography. rawdatalibrary.netresearchgate.net

Influence of Ligand Coordination Mode on Photoresist Performance and Resolution

The performance of zirconium oxo cluster photoresists is intricately linked to the nature of the organic ligands attached to the metal core and, specifically, their coordination mode. The way ligands bind to the zirconium center—whether as chelating (μ₁) or bridging (μ₂) agents—governs the photoresist's sensitivity, resolution, and etch resistance. chinesechemsoc.orgchinesechemsoc.org

A systematic study of three distinct methacrylate-coordinated Zr₆ clusters revealed a clear trade-off between sensitivity and resolution based on the ligand coordination. chinesechemsoc.org

| Cluster ID | Dominant Ligand Mode | Performance Characteristic | Critical Dimension | Exposure Dose |

| μ₁-6 | μ₁ (chelating) | High Sensitivity | - | 300 pC/cm |

| μ₁-3 | μ₂ (bridging) | Superior Resolution | - | 950 pC/cm |

| μ₁-4 | Balanced μ₁ and μ₂ | Balanced Performance | 15 nm | 460 pC/cm |

This table illustrates the relationship between ligand coordination mode and key lithographic performance metrics in zirconium oxo clusters. chinesechemsoc.org

Density functional theory calculations have elucidated the underlying reasons for these performance differences. The chelating μ₁-methacrylate ligands have a lower dissociation energy (3.95 eV) compared to the bridging μ₂-methacrylate ligands (4.76 eV). chinesechemsoc.org This lower energy requirement allows clusters rich in μ₁ ligands to undergo rapid decarboxylation and crosslinking upon irradiation, resulting in higher sensitivity. chinesechemsoc.org Conversely, the more stable μ₂ ligands contribute to greater structural rigidity, which is essential for achieving high-fidelity patterns and superior resolution. chinesechemsoc.org By carefully engineering the ratio of these ligand coordination modes, it is possible to balance the competing demands of sensitivity and resolution, paving the way for the development of photoresists for sub-10-nm applications. chinesechemsoc.orgchinesechemsoc.org

Photochemical Reactions and Cross-linking Mechanisms in Zirconium Photoresists

The functionality of zirconium oxo cluster photoresists is predicated on photochemical reactions that induce cross-linking upon exposure to EUV radiation. Photoreactive groups are generally inert chemical compounds that become reactive when exposed to light, typically ultraviolet light. thermofisher.com In the context of zirconium photoresists, the organic ligands, such as methacrylate, serve as these photoreactive components.

When exposed to EUV light, the methacrylate ligands attached to the zirconium oxo core undergo chemical transformations. The primary reaction is decarboxylation, the removal of a carboxyl group. chinesechemsoc.org This process generates reactive species that lead to the formation of new covalent bonds between adjacent clusters, a process known as cross-linking. chinesechemsoc.org This cross-linking insolubilizes the exposed regions of the photoresist film, creating the desired pattern after development.

The efficiency of these photochemical reactions is directly related to the ligand coordination mode. As noted previously, the lower dissociation energy of chelating (μ₁) ligands facilitates more rapid decarboxylation and subsequent cross-linking, which is why materials with a higher proportion of these ligands exhibit greater sensitivity. chinesechemsoc.org The aryl azide (B81097) group is another type of photoreactive group that, upon exposure to UV light, forms a highly reactive nitrene intermediate capable of a variety of addition and insertion reactions, leading to cross-linking. thermofisher.com While not specifically detailed in the context of the diacetoxyzirconium(IV) oxide-derived clusters, this mechanism is a common strategy in photochemical cross-linking applications. thermofisher.com

Hybrid Organic-Inorganic Materials Derived from this compound Precursors

The sol-gel process, often utilizing precursors like diacetoxyzirconium(IV) oxide, enables the creation of hybrid materials that combine the properties of both organic polymers and inorganic components on a nanometer scale. These materials offer unique combinations of properties, such as enhanced thermal stability, mechanical strength, and tailored optical characteristics.

Development of Epoxy-Based Nanocomposites with Zirconium Oxoclusters

Epoxy resins are widely used as adhesives, coatings, and encapsulants, but their performance can be significantly enhanced by incorporating inorganic nanofillers. Zirconium-based nanoparticles and oxoclusters are particularly effective for this purpose. researchgate.netmdpi.com

Zirconium-methacrylate oxoclusters, synthesized via a sol-gel process, have been successfully incorporated into epoxy networks to create advanced nanocomposites. researchgate.net The dispersion of these oxoclusters into an epoxy matrix, particularly when using a combination of high-shear mechanical mixing and ultrasonification, leads to a notable increase in the viscosity of the system. researchgate.net The properties of the final cured nanocomposite are highly dependent on the curing agent and process. For instance, using an anhydride (B1165640) hardener in combination with benzoyl peroxide promotes covalent bonding between the epoxy matrix and the zirconium-methacrylate oxoclusters through free-radical reactions. researchgate.net This strong interfacial bonding results in nanocomposites with higher transparency, better dispersion of the oxoclusters, and improved thermal conductivity. researchgate.net

The incorporation of zirconia (ZrO₂) nanoparticles into epoxy coatings also leads to significant improvements in mechanical and thermal properties.

| ZrO₂/Cr₂O₃ NPs Content (wt.%) | Bending Modulus (GPa) | Temperature at 10% Weight Loss (°C) |

| 0 (Neat Epoxy) | 0.14 | 235 |

| 0.5 | 0.19 | - |

| 1.0 | 0.27 | - |

| 1.5 | 0.37 | - |

| 2.5 | 0.54 | 285 |

This table shows the enhancement of mechanical and thermal properties of epoxy nanocomposites with increasing zirconia nanoparticle content. mdpi.com

The data clearly shows that increasing the concentration of zirconia nanoparticles enhances the bending modulus and thermal stability of the epoxy composite. mdpi.com This is attributed to the increased crosslinking density and the catalytic effect of the nanoparticles on the curing reaction. mdpi.com

Design of Optical Substrates and Related Advanced Materials

Hybrid materials derived from zirconium precursors are also finding applications in the design of advanced optical components. Compositions containing zirconia (ZrO₂) nanoparticles dispersed within a hybrid epoxy-acrylic monomer solution are being developed for use as curable coatings for optical substrates, such as ophthalmic lenses. google.com

A key challenge in this area is achieving a stable, transparent dispersion of the inorganic nanoparticles within the organic monomer matrix. google.com Researchers have found that functionalizing the surface of the ZrO₂ nanoparticles with an acrylic silane (B1218182) prior to mixing them with the epoxy and acrylic monomers is an effective strategy. google.com This surface modification prevents the solution from gelling or becoming opaque, resulting in a translucent liquid that can be applied as a coating and subsequently cured using UV light. google.com The resulting cured coatings exhibit low haze and possess a combination of desirable optical and mechanical properties, making them suitable for applications like protective coatings on polycarbonate lenses. google.com

Zirconium-Based Metal-Organic Frameworks (MOFs) in Functional Materials Research

Zirconium-based Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from zirconium-based nodes (often Zr₆-based clusters) and organic linker molecules. nih.govnih.gov These materials are of immense interest due to their high thermal and chemical stability, large surface areas, and tunable pore sizes. nih.govresearchgate.net The Zr₆O₄(OH)₄ cluster is a common secondary building unit in these frameworks, which can be synthesized from various zirconium precursors. nih.gov

Zr-MOFs, such as the UiO series (University of Oslo), have been fabricated for a wide range of functional applications. For example, a Zr-MOF composed of 4,4'-biphenyldicarboxylic acid ligands and Zr₆O₄(OH)₄ clusters (UiO-67) has been successfully used as an adsorbent for the solid-phase extraction of herbicides from vegetable samples. nih.gov This application leverages the MOF's high surface area, specific pore environment, and the chemical affinity of its biphenyl (B1667301) skeleton for aromatic structures through π-π and hydrophobic interactions. nih.gov

Furthermore, the functionality of Zr-MOFs can be tuned by doping the framework with other metal ions. For instance, doping UiO-67 with cobalt (Co²⁺) or rhenium (Re⁺) ions has been explored for the photocatalytic reduction of CO₂. nih.gov The Co-doped MOF exhibited superior photocatalytic activity, which was attributed to improved charge transportability and a higher CO₂ adsorption capacity. nih.gov Density functional theory calculations revealed that the energy barrier for CO₂ reduction was lower for the cobalt-doped framework (0.86 eV) compared to the rhenium-doped one (0.92 eV), explaining its enhanced performance. nih.gov The first example of a Zr-based MOF constructed exclusively from a monocarboxylate ligand (formate) has also been reported, demonstrating an unexpectedly high affinity for carbon dioxide over nitrogen despite a low surface area. rsc.org These examples highlight the versatility of Zr-MOFs in designing materials for catalysis, separation, and gas storage. nih.govnih.govrsc.org

Future Directions and Emerging Research Areas in Diacetoxyzirconium Iv Oxide Chemistry

Development of Novel Zirconium(IV) Acetate (B1210297) Derivatives for Tailored Applications

The functional versatility of zirconium(IV) acetate derivatives stems from the ability to modify their molecular structure to achieve specific properties. Research is increasingly directed towards synthesizing novel derivatives for highly specialized roles. One key area is the development of advanced catalysts. By carefully selecting precursor materials, such as different zirconium salts like zirconium acetate, researchers can fine-tune the resulting materials' characteristics. researchgate.net For instance, zirconium phenoximide complexes show promise in polymerizing ethylene (B1197577) to produce ultra-high molecular weight polyethylene (B3416737) (UHMWPE), a material valued for its exceptional impact and wear resistance. alfachemic.com

Another significant avenue of research is the creation of zirconium-based metal-organic frameworks (Zr-MOFs). researchgate.netnih.gov These materials possess high thermal and chemical stability, making them suitable for a variety of applications. nih.gov The choice of zirconium precursor, including acetate solutions, is a critical factor in the synthesis of these frameworks, influencing properties like crystallinity and particle size. researchgate.net For example, the use of a dodecanuclear zirconium acetate precursor has been shown to produce high-quality Zr-based MOFs, such as UiO-66, with acetic acid as the only by-product. acs.org

The modification of zirconium compounds extends to creating materials for specific industrial and biomedical applications. For example, α-zirconium phosphate-based nanocatalysts have demonstrated catalytic activity in the synthesis of medicinally important benzimidazoles. rsc.org The development of these tailored derivatives is driven by the need for materials with enhanced performance, stability, and functionality for targeted applications.

Advanced Computational Approaches for Rational Design of Zirconium Complexes and Materials

Computational chemistry is becoming an indispensable tool for the rational design of novel zirconium complexes and materials. Density Functional Theory (DFT) is a prominent method used to investigate the structural, electronic, and reactive properties of these systems, providing insights that are often difficult to obtain through experimental means alone. acs.orgacs.orgnih.gov

DFT studies have been successfully employed to understand the bonding and reactivity of various zirconium(IV) complexes. For example, calculations have shown that certain S−C−S zirconium(IV) complexes can be viewed as coordinated dianions with weak C=Zr double bond character, a finding that helps explain their reactivity. acs.org Similarly, DFT has been used to study cationic zirconocene (B1252598) compounds, revealing details about the coordination between the zirconium metal center and arene rings. acs.orgnih.gov These computational investigations provide a fundamental understanding that guides the synthesis of new complexes with desired electronic properties.

Beyond molecular complexes, computational methods are crucial for designing advanced materials. DFT calculations have been used to study the bulk and surface properties of zirconia (ZrO₂) polymorphs, helping to identify the most stable structures and surfaces for specific applications. nih.gov This is particularly important for technologies like solid oxide fuel cells, where the material's stability and ionic conductivity are paramount. nih.gov Researchers also use DFT to simulate the interaction of molecules with zirconium-based catalysts, such as in the transesterification reaction to produce dimethyl carbonate, which helps in understanding the catalytic mechanism and designing more efficient catalysts. researchgate.net

Table 1: Application of Computational Methods in Zirconium Chemistry

| Computational Method | Area of Application | Research Focus | Key Findings |

|---|---|---|---|

| Density Functional Theory (DFT) | Zirconium(IV) Complexes | Understanding bonding and reactivity in S−C−S Zr(IV) complexes. | Revealed weak C=Zr double bond character, explaining reactivity patterns. acs.org |

| DFT (B3LYP, PBE-D3) | Cationic Zirconocene Compounds | Investigating coordination and noncovalent interactions. | Elucidated the nature of Zr-arene and Zr-F coordination. acs.orgnih.gov |

| DFT (PBE0) | Zirconia (ZrO₂) Polymorphs | Determining bulk and surface stability and electronic properties. | Identified the most stable surfaces for technological applications. nih.gov |

| DFT | Catalysis | Simulating catalyst-reactant interactions for dimethyl carbonate synthesis. | Aided in understanding the role of catalyst structure in reaction yield. researchgate.net |

| DFT | Solid-State Electrolytes | Investigating interactions in zirconia-supported electrolytes. | Showed that the zirconia skeleton promotes the dissociation and transport of Li⁺ ions. rsc.org |

Expansion of Sustainable Synthesis Routes for Zirconium Compounds and Materials

The principles of green chemistry are increasingly influencing the synthesis of zirconium compounds, with a focus on developing environmentally benign and economically viable processes. nih.govresearchgate.net A significant part of this effort involves moving away from hazardous solvents and high-energy consumption methods. nih.govmdpi.com

One of the key strategies is the use of greener raw materials. sci-hub.se Zirconium acetate is considered a promising green metal source because its use can result in harmless by-products like acetic acid. sci-hub.se This contrasts with conventional precursors like zirconium tetrachloride, which can produce corrosive by-products. sci-hub.se The use of aqueous synthesis routes is another major step towards sustainability. researchgate.net For instance, researchers have successfully synthesized functionalized Zr-MOFs in water, which is a significant improvement over the use of toxic and flammable solvents like N,N-dimethylformamide. rsc.orgresearchgate.net

Alternative synthesis methodologies that reduce energy consumption and reaction times are also being explored. These include mechanochemical methods, which involve solvent-free grinding of reactants. acs.org This technique has been used to rapidly produce high-quality Zr-based MOFs. acs.org Other green approaches include microwave-assisted, sonochemical, and sol-gel synthesis. mdpi.comsci-hub.se Plant-based synthesis, using extracts from sources like Toddalia asiatica, is also emerging as a simple and non-toxic method for producing zirconium dioxide nanoparticles. mdpi.com These sustainable routes are crucial for the large-scale and industrial application of zirconium-based materials. nih.govsci-hub.se

Table 2: Green Synthesis Strategies for Zirconium Compounds

| Green Strategy | Method/Precursor | Application/Product | Advantage |

|---|---|---|---|

| Green Raw Materials | Zirconium Acetate | Synthesis of Zr-MOFs | Produces harmless acetic acid as a by-product. acs.orgsci-hub.se |

| Green Solvents | Aqueous Synthesis | Synthesis of functionalized Zr-MOFs | Avoids toxic and flammable organic solvents. rsc.org |

| Energy-Efficient Methods | Mechanochemistry | Rapid synthesis of Zr-MOFs (e.g., UiO-66) | Solvent-free, rapid, and scalable. acs.org |

| Biogenic Synthesis | Plant Extracts (Toddalia asiatica) | Production of Zirconium Dioxide Nanoparticles | Simple, short synthesis time, avoids toxic chemicals. mdpi.com |

| Alternative Methods | Solvothermal, Microwave-assisted, Sol-gel | Synthesis of various Zr-MOFs and nanoparticles | Offers control over particle size and morphology with potentially reduced environmental impact. researchgate.netsci-hub.se |

Exploration of New Catalytic Transformations and Applications for Zirconium Systems

Zirconium-based catalysts are gaining prominence due to their low toxicity, affordability, and high catalytic activity in a wide range of organic reactions. alfachemic.combohrium.comrsc.orgnih.gov Future research is focused on expanding their catalytic scope to new and more complex chemical transformations. researchgate.netrsc.org

A significant area of exploration is in the synthesis of heterocyclic compounds, which are important building blocks for pharmaceuticals and bioactive molecules. bohrium.comrsc.orgnih.gov Zirconium catalysts, including zirconia nanoparticles and Zr-MOFs, have been effectively used in one-pot multicomponent reactions to produce a variety of heterocycles like imidazoles, pyrazoles, and quinolines. researchgate.netbohrium.com The development of novel zirconium complexes, such as those supported on mesoporous materials, is enabling the synthesis of complex N-containing heterocyclic compounds. rsc.org

Zirconium catalysts are also being investigated for a variety of other organic transformations, including addition reactions (Michael addition, Aldol reaction), reduction reactions, and polymerization. alfachemic.com For example, zirconium tetrachloride can catalyze the Michael addition of dicarbonyl compounds to unsaturated ketones with high yields under mild conditions. alfachemic.com Furthermore, zirconium-catalyzed hydroaminoalkylation of alkynes provides an atom-economical route to substituted allylic amines. researchgate.net The development of in-situ methods for generating active zirconium hydride catalysts is also expanding their use in reductions of carbonyl compounds. nih.gov The versatility of zirconium catalysts continues to drive research into their application for creating valuable organic molecules through efficient and sustainable processes. rsc.orgresearchgate.net

Tailoring Zirconium-Based Materials for Novel and Emerging Technologies (e.g., energy, environmental remediation)

The unique properties of zirconium-based materials, such as their thermal and chemical stability, make them highly suitable for demanding applications in energy and environmental remediation. samaterials.commdpi.com Research is actively focused on designing and tailoring these materials to meet the specific challenges of these emerging technologies.